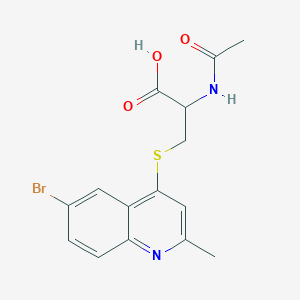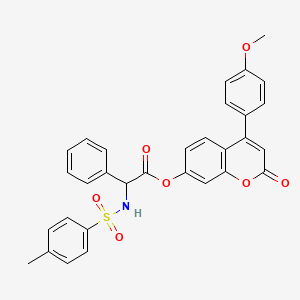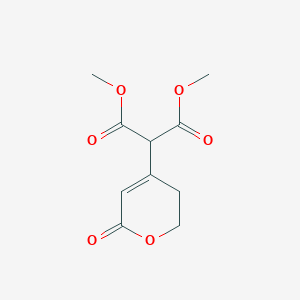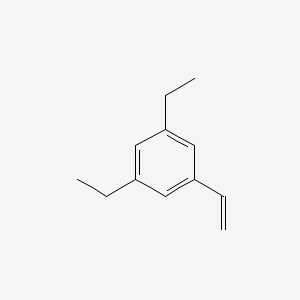![molecular formula C19H16N4O B14149173 1-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea CAS No. 1632236-80-6](/img/structure/B14149173.png)
1-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-[4-[(E)-phenylazo]phenyl]urea is an organic compound characterized by the presence of a phenyl group, a phenylazo group, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-[4-[(E)-phenylazo]phenyl]urea can be synthesized through a multi-step process involving the reaction of aniline derivatives with isocyanates. The synthesis typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenylurea derivative to form the azo compound.
Final Product Formation: The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of 1-Phenyl-3-[4-[(E)-phenylazo]phenyl]urea may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-3-[4-[(E)-phenylazo]phenyl]urea undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form corresponding nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-[4-[(E)-phenylazo]phenyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-[4-[(E)-phenylazo]phenyl]urea involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its antiproliferative activity may be related to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(4-pyridin-3-yl)phenylurea: Similar structure but with a pyridine ring instead of a phenylazo group.
1-Phenyl-3-(4-methylphenyl)urea: Similar structure but with a methyl group instead of a phenylazo group.
Uniqueness: 1-Phenyl-3-[4-[(E)-phenylazo]phenyl]urea is unique due to the presence of the phenylazo group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other urea derivatives and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
1632236-80-6 |
|---|---|
Molekularformel |
C19H16N4O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-phenyl-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C19H16N4O/c24-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-22-17-9-5-2-6-10-17/h1-14H,(H2,20,21,24) |
InChI-Schlüssel |
SIMXZFHSFMLYDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(3-cyclohexyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B14149099.png)


![1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14149130.png)

![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14149137.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B14149145.png)
![3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14149154.png)
![N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline](/img/structure/B14149155.png)



![Benzo[c]phenanthren-3-amine](/img/structure/B14149183.png)
![N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B14149189.png)
